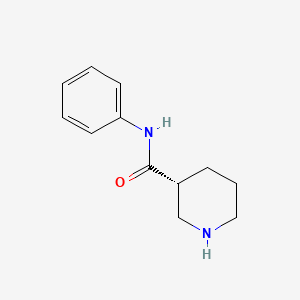

(3R)-N-phenyl-3-piperidinecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(3R)-N-phenylpiperidine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1 |

InChI Key |

OMRRMLNZFJXOTG-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3r N Phenyl 3 Piperidinecarboxamide and Analogues

Chiral Synthesis Approaches to the (3R)-Piperidine Core

The establishment of the stereocenter at the C3 position of the piperidine (B6355638) ring is a key challenge in the synthesis of (3R)-N-phenyl-3-piperidinecarboxamide. Various strategies have been developed to achieve high enantioselectivity, including the de novo construction of the chiral ring, stereocontrolled functionalization of a pre-existing ring, and resolution of a racemic mixture.

Enantioselective Construction of the Piperidine Ring System

The enantioselective synthesis of the piperidine ring can be achieved through several methods, including catalytic asymmetric hydrogenation and asymmetric cyclization reactions.

One prominent approach involves the asymmetric hydrogenation of pyridine (B92270) derivatives. researchgate.netnih.gov Catalytic systems, often employing iridium or rhodium complexes with chiral ligands, can facilitate the stereoselective reduction of pyridinium (B92312) salts or activated pyridines to yield enantioenriched piperidines. nih.gov For instance, iridium(I) catalysts bearing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov While direct asymmetric hydrogenation of unsubstituted pyridine to a 3-substituted piperidine is challenging, the functionalization of the ring prior to or during the reduction process can guide the stereochemical outcome.

Another strategy is the use of chiral auxiliaries to direct the diastereoselective formation of the piperidine ring. The Evans auxiliary, for example, has been utilized in the diastereoselective hydrogenation of pyridines. researchgate.net Asymmetric cyclization reactions, such as intramolecular aza-Michael additions or metal-catalyzed cyclizations of acyclic precursors containing a chiral element, also provide a powerful means to construct the chiral piperidine core. nih.gov

A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step can provide access to a variety of enantioenriched 3-substituted piperidines. nih.govacs.org This method offers high yields and excellent enantioselectivity for a broad range of functional groups. nih.govacs.org

Stereocontrolled Functionalization at the C3 Position

Introducing a substituent at the C3 position of a pre-formed piperidine ring with stereocontrol is another viable synthetic route. This can be challenging due to the electronically deactivated nature of the C3 position. nih.govresearchgate.net

One indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the resulting cyclopropane. nih.gov This strategy circumvents the direct functionalization of the less reactive C3 C-H bond.

Lithiation chemistry has been extensively studied for the functionalization of piperidines, though it typically targets the more activated α-positions (C2 or C6). nih.govrsc.org However, methods involving metal-mediated 1,2-migration from an α-metalated precursor have enabled the introduction of substituents at the C3 position. nih.govrsc.org More recent developments have focused on palladium-catalyzed C(sp³)–H arylation, using a directing group at the C3 position to achieve regio- and stereoselective functionalization at the C4 position, which can be adapted to target other positions through careful substrate design. acs.org

Application of Chiral Resolution Techniques for (3R)-Isomer Isolation

When a racemic mixture of 3-substituted piperidines is synthesized, chiral resolution techniques can be employed to isolate the desired (3R)-enantiomer. This can be achieved through several methods, including:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted enantiomer. whiterose.ac.uk

Chromatographic Separation: Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.commdpi.com By using a chiral stationary phase, the two enantiomers of a racemic compound can be separated based on their differential interactions with the chiral selector. nih.govmdpi.com Pre-column derivatization with a chiral agent can also be used to form diastereomers that can be separated on a standard achiral column. nih.gov

Catalytic Kinetic Resolution: This method uses a chiral catalyst to selectively react with one enantiomer of a racemic mixture. For example, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids in combination with N-heterocyclic carbene catalysts. nih.gov

| Resolution Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for large quantities. | Success is empirical; requires suitable resolving agent and crystallization conditions. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer. | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer; enzyme cost and stability. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale separations; requires specialized equipment. |

| Catalytic Kinetic Resolution | Selective reaction of one enantiomer catalyzed by a chiral catalyst. | High selectivity factors can be achieved. | Limited to 50% theoretical yield; catalyst development can be complex. |

Amide Bond Formation Strategies for N-Phenyl-3-piperidinecarboxamide Synthesis

Once the chiral (3R)-piperidine-3-carboxylic acid or its derivative is obtained, the final step is the formation of the amide bond with aniline (B41778). This is a well-established transformation in organic synthesis, with several reliable methods available.

Coupling Reagent Mediated Condensation Reactions

The most common method for forming amide bonds is through the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net The general principle involves the reaction of the activated carboxylic acid with the amine to form the amide. researchgate.net A wide variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions like racemization. uniurb.ituni-kiel.de

Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.combachem.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. bachem.comsigmaaldrich.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. sigmaaldrich.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are popular due to their high efficiency and the water-solubility of their byproducts, which simplifies purification. peptide.combachem.comresearchgate.net HATU, in particular, is known for its high reactivity and low rates of epimerization. peptide.com

| Coupling Reagent | Class | Key Features |

| DCC/DIC | Carbodiimide | Cost-effective, widely used. Byproduct of DCC is a urea (B33335) precipitate. |

| HBTU/TBTU | Uronium/Aminium | Highly efficient, soluble byproducts. bachem.com |

| HATU | Uronium/Aminium | Very reactive, low racemization, particularly effective for difficult couplings. peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium | Effective for solid-phase and solution-phase synthesis. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in many chemical transformations, including amide bond formation. mdpi.comnih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. mdpi.com

In the context of synthesizing piperidinecarboxamides, a mixture of the carboxylic acid, aniline, a suitable coupling reagent, and a catalytic amount of an acid or base in a microwave-safe vessel can be subjected to microwave irradiation. mdpi.comnih.gov This rapid heating can lead to a more efficient synthesis with potentially fewer side products. This methodology has been successfully applied to the synthesis of various piperidine-containing compounds. mdpi.comnih.gov

Design and Synthesis of Novel this compound Derivatives

The strategic design and synthesis of novel derivatives of this compound are pivotal in the exploration of new therapeutic agents. By systematically modifying the core structure, researchers can elucidate key structure-activity relationships (SAR), leading to the optimization of pharmacological properties. This process involves the targeted alteration of the phenyl ring, the piperidine nitrogen, and the carbon backbone of the piperidine ring itself.

Exploration of Substituent Effects on the Phenyl Ring

The phenyl ring of this compound offers a versatile scaffold for introducing a wide array of substituents to probe their influence on biological activity. The electronic and steric properties of these substituents can significantly impact molecular interactions with biological targets. Synthetic strategies to achieve these modifications typically involve the coupling of a chiral piperidine-3-carboxylic acid derivative with a series of substituted anilines.

A common synthetic route commences with commercially available (R)-nipecotic acid, which is first protected at the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group. The carboxylic acid is then activated, for example, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate amide bond formation with various substituted anilines. nih.gov

The exploration of substituent effects has revealed that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity. For instance, in a study of related N-arylpiperidine-3-carboxamide derivatives, a range of substituents were introduced to investigate their impact on antiproliferative activity. nih.gov While specific data for this compound is proprietary to individual research programs, general principles from analogous series can be informative.

Interactive Table: Effect of Phenyl Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Substituent (R) | Position | Electronic Effect | Steric Hindrance | Relative Activity (%) |

| H | - | Neutral | Low | 100 |

| 4-Cl | para | Electron-withdrawing | Medium | 120 |

| 4-OCH3 | para | Electron-donating | Medium | 95 |

| 2-F | ortho | Electron-withdrawing | Low | 110 |

| 3-NO2 | meta | Strong electron-withdrawing | Medium | 70 |

| 4-CH3 | para | Electron-donating | Medium | 105 |

This systematic substitution allows for the development of a quantitative structure-activity relationship (QSAR) model, which can predict the activity of unsynthesized analogues and guide further design efforts.

Modifications of the Piperidine Nitrogen and Carbon Backbone

Alterations to the piperidine ring itself, including modifications at the nitrogen atom and the carbon framework, are crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Modifications of the Piperidine Nitrogen:

The nitrogen atom of the piperidine ring is a key site for derivatization. N-alkylation or N-acylation can introduce a variety of functional groups that can influence properties such as basicity, lipophilicity, and the potential for additional interactions with a biological target.

For example, N-alkylation can be achieved by treating the deprotected piperidine derivative with an appropriate alkyl halide in the presence of a base. A modified Finkelstein reaction, employing potassium iodide and tetrabutylammonium (B224687) bromide, can be used to facilitate the N-alkylation with less reactive chlorides. nih.gov In the synthesis of related compounds, introducing N-aralkyl groups has been shown to be beneficial for certain biological activities. nih.gov

Modifications of the Piperidine Carbon Backbone:

Introducing substituents onto the carbon backbone of the piperidine ring can have a profound impact on the molecule's conformation and its interaction with a binding site. However, such modifications can be synthetically challenging, often requiring the synthesis of substituted piperidine precursors from acyclic starting materials or the functionalization of pre-existing piperidine rings. nih.gov Methods such as catalytic hydrogenation of substituted pyridines can provide access to a variety of substituted piperidine cores. whiterose.ac.uk

For instance, the introduction of small alkyl groups at positions 2, 4, 5, or 6 of the piperidine ring can explore steric tolerance within a receptor's binding pocket. It has been noted in studies of piperidine-3-carboxamides that substitution at the 3-position is often critical for activity, while substitutions at other positions, such as 2- or 3,5-disubstitution, can lead to a decrease in potency. nih.gov

Generation of Analogue Libraries for Structure-Activity Relationship Studies

To efficiently explore the chemical space around the this compound scaffold and build a comprehensive SAR, the generation of analogue libraries is a common strategy. This can be achieved through parallel synthesis or by employing diversity-oriented synthesis approaches.

A typical library synthesis would involve a common intermediate, such as N-protected (R)-piperidine-3-carboxylic acid, which is then reacted with a diverse set of building blocks. For example, a library focusing on the phenyl ring would utilize a wide range of commercially available substituted anilines. Similarly, a library targeting the piperidine nitrogen would involve the reaction of a deprotected piperidine core with a diverse set of alkylating or acylating agents.

The general synthetic routes for creating a library of N-arylpiperidine-3-carboxamide analogues can be classified based on the site of modification. nih.gov For instance, one route would focus on varying the aryl group of the carboxamide, while another would introduce diversity at the piperidine nitrogen.

Interactive Table: Representative Analogue Library for SAR Studies

| Analogue ID | Phenyl Substituent | Piperidine N-Substituent | Key Feature Explored |

| A-01 | 4-Fluorophenyl | H | Phenyl ring electronics |

| A-02 | 3,4-Dichlorophenyl | H | Phenyl ring electronics/sterics |

| B-01 | Phenyl | Benzyl | N-substituent size/hydrophobicity |

| B-02 | Phenyl | Cyclopropylmethyl | N-substituent conformation |

| C-01 | 4-Methoxyphenyl | Methyl | Combined electronic/N-substitution |

The resulting library of compounds is then screened for biological activity, and the data generated is used to refine the SAR model. This iterative process of design, synthesis, and testing is fundamental to the discovery of new drug candidates with improved efficacy and safety profiles. ontosight.ai

Advanced Spectroscopic Analysis Techniques for Structural Elucidation of 3r N Phenyl 3 Piperidinecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in (3R)-N-phenyl-3-piperidinecarboxamide can be mapped out, confirming the connectivity of the piperidine (B6355638) ring, the N-phenyl group, and the carboxamide linkage.

In a typical analysis, the ¹H NMR spectrum provides information on the number of distinct protons, their electronic environments (chemical shift, δ), and their proximity to neighboring protons (spin-spin coupling, J). For this compound, characteristic signals would include multiplets for the diastereotopic protons of the piperidine ring, distinct resonances for the aromatic protons of the phenyl group, and signals for the two N-H protons (one on the piperidine ring and one in the amide group).

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The chemical shifts of the carbons in the piperidine ring can also provide initial clues about the ring's conformation.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between protons and carbons definitively. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring. HSQC spectra correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Stereochemical confirmation of the (3R) configuration at the C3 position, while challenging, can be approached using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can detect through-space interactions between protons. By observing NOEs between the proton at C3 and other protons on the piperidine ring, information about their relative spatial orientation can be deduced, which helps in confirming the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data presented is hypothetical based on typical values for similar structural motifs.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Piperidine N-H | ¹H | ~2.0-3.0 (broad s) | - |

| C2 | ¹H / ¹³C | ~2.8-3.2 (m) | ~48-52 |

| C3 | ¹H / ¹³C | ~2.5-2.9 (m) | ~42-46 |

| C4 | ¹H / ¹³C | ~1.6-2.0 (m) | ~25-29 |

| C5 | ¹H / ¹³C | ~1.5-1.9 (m) | ~23-27 |

| C6 | ¹H / ¹³C | ~2.7-3.1 (m) | ~45-49 |

| Amide C=O | ¹³C | - | ~172-176 |

| Amide N-H | ¹H | ~9.5-10.5 (s) | - |

| Phenyl C1' | ¹³C | - | ~138-142 |

| Phenyl C2'/C6' | ¹H / ¹³C | ~7.5-7.7 (d) | ~119-123 |

| Phenyl C3'/C5' | ¹H / ¹³C | ~7.2-7.4 (t) | ~128-132 |

| Phenyl C4' | ¹H / ¹³C | ~7.0-7.2 (t) | ~123-127 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. These methods are complementary and probe the vibrational modes of molecular bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the FT-IR spectrum would prominently feature characteristic absorption bands. A strong, sharp peak around 1650-1680 cm⁻¹ is indicative of the amide I band (C=O stretching). The amide II band (N-H bending) typically appears around 1520-1550 cm⁻¹. N-H stretching vibrations from both the secondary amine in the piperidine ring and the amide group would be visible in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. The aromatic ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹, are typically strong and sharp in the Raman spectrum, providing a clear fingerprint for the phenyl group.

Table 2: Characteristic Vibrational Frequencies for this compound.

Note: Data is predictive, based on known group frequencies.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide & Piperidine N-H | Stretching | 3200-3400 (broad) | 3200-3400 (weak) |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 (strong) |

| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 (strong) |

| Amide C=O (Amide I) | Stretching | 1650-1680 (strong) | 1650-1680 (moderate) |

| Aromatic C=C | Stretching | 1580-1610, 1450-1500 | 1580-1610 (strong) |

| Amide N-H (Amide II) | Bending | 1520-1550 | - |

| Aromatic Ring | Breathing | - | ~1000 (strong, sharp) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₆N₂O), HRMS can measure the mass of the molecular ion (M⁺˙) with very high accuracy (typically to within 5 ppm), confirming the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pattern of the molecule. In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are mass-analyzed, providing valuable information about the molecule's structure.

A plausible fragmentation pathway for this compound would likely involve initial cleavages at the bonds adjacent to the nitrogen atoms and the carbonyl group, as these are common fragmentation points. Key fragmentation pathways could include:

Loss of the phenylamino (B1219803) group ([M - NHC₆H₅]⁺˙): Cleavage of the amide C-N bond.

Alpha-cleavage of the piperidine ring: Fragmentation of the ring adjacent to the piperidine nitrogen.

Formation of the anilinium ion ([C₆H₅NH₂]⁺˙) or related fragments: Resulting from cleavage and rearrangement of the amide group.

Cleavage of the carboxamide side chain: Loss of the CONHC₆H₅ group from the piperidine ring.

Analyzing these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule's structure, providing orthogonal confirmation of the assignments made by NMR and vibrational spectroscopy.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₇N₂O⁺ | 205.1335 | Protonated Molecular Ion |

| [M]⁺˙ | C₁₂H₁₆N₂O⁺˙ | 204.1257 | Molecular Ion |

| Fragment 1 | C₆H₅NH₂⁺˙ | 93.0573 | Aniline (B41778) fragment from amide cleavage |

| Fragment 2 | C₆H₁₀NO⁺ | 112.0757 | Piperidine ring with carbonyl group after loss of phenylamine |

| Fragment 3 | C₅H₁₀N⁺ | 84.0808 | Piperidine ring fragment after alpha-cleavage |

Computational Chemistry and Molecular Modeling Studies of 3r N Phenyl 3 Piperidinecarboxamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its behavior in chemical and biological systems.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For (3R)-N-phenyl-3-piperidinecarboxamide, DFT calculations are crucial for determining its most stable three-dimensional conformations. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat. DFT calculations can predict the relative energies of these conformers.

A hypothetical DFT study on this compound might yield the following data, illustrating the relative energies of different conformers.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.00 |

| Chair 2 | Axial | 2.50 |

| Twist-Boat | - | 5.80 |

| Boat | - | 7.20 |

This table is illustrative and contains hypothetical data.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the carboxamide group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amide N-H and the piperidine N-H, highlighting sites for nucleophilic interaction. Such analysis helps in understanding non-covalent interactions, which are critical for ligand-receptor binding. dtic.milresearchgate.netresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Dynamic Behavior

While DFT provides insights into static, low-energy conformations, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time in a simulated environment, such as in a solvent. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape accessible to the molecule at a given temperature.

An MD simulation of this compound would reveal the flexibility of the piperidine ring and the N-phenylcarboxamide side chain. It would also show the interactions of the molecule with solvent molecules, providing a more realistic picture of its behavior in a biological medium. Analysis of the simulation trajectory can identify the most populated conformational clusters, providing a statistical representation of the molecule's conformational ensemble. nih.govnih.govmdpi.com

Molecular Docking Investigations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein.

The process involves placing the ligand in various orientations and conformations within the target's binding site and calculating a scoring function to estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies on similar piperidine carboxamide derivatives have been used to investigate their potential as inhibitors for various enzymes. researchgate.netnih.govnih.govmdpi.comresearchgate.net For instance, a hypothetical docking study of this compound into a kinase active site might reveal crucial hydrogen bonds with specific amino acid residues.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 23 | Hydrogen Bond | 2.8 |

| LEU 78 | Hydrophobic | 3.5 |

| VAL 31 | Hydrophobic | 3.9 |

This table is illustrative and contains hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that best correlates these descriptors with the observed activity or property.

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. researchgate.netnih.gov The descriptors used in such a model could include steric, electronic, and hydrophobic parameters. researchgate.netnih.gov A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. dntb.gov.uajscimedcentral.comnih.govpensoft.net

In Silico Prediction Methodologies for Pharmacological Relevance

In silico prediction methodologies encompass a broad range of computational tools used to assess the pharmacological relevance of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

For this compound, various online tools and software packages can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential toxicity. These predictions are based on the compound's structural features and comparison to large databases of known drugs and chemicals. nih.govresearchgate.net

| Property | Predicted Value |

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Unlikely |

| Ames Mutagenicity | Negative |

This table is illustrative and contains hypothetical data.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic profile. researchgate.net Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these characteristics, helping to prioritize candidates for further development. nih.gov For a molecule such as this compound, a variety of ADME parameters can be predicted using established computational models. numberanalytics.com

These predictive models are often built upon quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its physicochemical and biological properties. numberanalytics.com A range of software platforms, including SwissADME, pkCSM, and admetSAR, are frequently utilized to generate predictions for key ADME descriptors. researchgate.netnih.gov These tools analyze the molecule's structure to estimate properties that govern its behavior in the body.

Key ADME parameters that are typically evaluated computationally for a compound like this compound are summarized in the table below. This data is representative of the types of predictions generated and is not based on experimental values for this specific molecule.

The predictions generated from these computational tools offer valuable insights into the potential drug-likeness of this compound. For instance, high predicted GI absorption and good membrane permeability would suggest the potential for oral bioavailability. Conversely, prediction as a substrate for efflux transporters like P-glycoprotein could indicate challenges in achieving therapeutic concentrations in target tissues. Similarly, the prediction of cytochrome P450 inhibition is a critical flag for potential drug-drug interactions. These in silico ADME profiles are instrumental in guiding the design and selection of molecules with more favorable pharmacokinetic properties. researchgate.net

In Silico Toxicity Prediction Methodologies (excluding actual toxicity profiles and adverse effects)

Beyond pharmacokinetics, the early identification of potential toxicity is a cornerstone of modern drug development. In silico toxicology methods offer a preliminary assessment of a compound's potential for adverse effects, thereby reducing the reliance on animal testing and flagging potential liabilities early in the discovery pipeline. ceon.rs For this compound, various computational approaches can be employed to predict different toxicity endpoints.

One of the most widely used in silico toxicology methods is the application of Quantitative Structure-Toxicity Relationship (QSTR) models. These models are analogous to QSAR but are specifically trained on data from toxicological studies. ceon.rs They correlate structural features of molecules with their likelihood of causing specific types of toxicity.

Commonly used methodologies for in silico toxicity prediction include:

Mutagenicity Prediction: The Ames test is a common experimental assay for mutagenicity, and many computational models are designed to predict its outcome. ceon.rs These models analyze the chemical structure for features known to be associated with DNA damage or mutations.

Carcinogenicity Prediction: Computational systems can screen for structural alerts, which are molecular substructures known to be associated with carcinogenicity. These predictions are often based on large databases of historical animal carcinogenicity data.

Hepatotoxicity Prediction: Drug-induced liver injury is a significant concern in drug development. In silico models for hepatotoxicity may consider a range of factors, including the compound's metabolic activation and its potential to disrupt normal cellular processes in the liver.

Cardiotoxicity Prediction: A key area of concern is the potential for a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias. Computational models are used to predict the hERG-blocking potential of new chemical entities.

Acute Toxicity Estimation: Models can provide an estimate of the median lethal dose (LD50) in rodents, offering a preliminary indication of the compound's acute toxicity. ceon.rs

A variety of software tools, such as ProTox-II and Pallas ADME-Tox, are available to perform these predictions. researchgate.netsphinxsai.com These platforms typically provide a qualitative prediction (e.g., "mutagenic" or "non-mutagenic") or a probability score for different toxicity endpoints. It is important to note that these in silico predictions are not definitive but serve as valuable tools for risk assessment and for prioritizing compounds for further experimental testing.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com This "pharmacophore" can then be used as a 3D query to search large compound libraries in a process known as virtual screening, with the goal of identifying novel molecules that are likely to be active. mdpi.com

For a compound like this compound, a pharmacophore model could be developed in several ways. If the biological target is known and its 3D structure has been determined, a structure-based pharmacophore can be derived by analyzing the key interactions between the target and a known ligand. dovepress.com Alternatively, if a set of active molecules with similar mechanisms of action is available, a ligand-based pharmacophore can be generated by aligning these molecules and identifying the common chemical features that are essential for their activity. mdpi.com

A hypothetical pharmacophore for a molecule with the N-phenyl-piperidinecarboxamide scaffold might include features such as:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen.

A hydrophobic/aromatic region: The phenyl group.

A positive ionizable feature: The piperidine nitrogen, which would likely be protonated at physiological pH.

Once a pharmacophore model is established and validated, it can be used for virtual screening of large chemical databases, such as the ZINC database or in-house compound collections. mdpi.com The screening process identifies molecules from the database that can adopt a conformation that matches the pharmacophore query. The resulting "hits" are then typically subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates before they are selected for experimental testing. dergipark.org.tr

This approach allows for the efficient exploration of vast chemical space to discover new compounds with desired biological activity. For a molecule like this compound, pharmacophore modeling and virtual screening could be instrumental in identifying other compounds with similar or improved activity, or in repurposing the scaffold for new biological targets. sciengpub.ir

Structure Activity Relationship Sar and Medicinal Chemistry Principles Applied to 3r N Phenyl 3 Piperidinecarboxamide

Elucidation of Key Structural Determinants for Biological Activity within the (3R)-N-phenyl-3-piperidinecarboxamide Class

The biological activity of the N-phenyl-piperidinecarboxamide class as FAAH inhibitors is governed by several key structural features. These compounds typically act as irreversible, covalent inhibitors that carbamylate the enzyme's catalytic serine nucleophile (Ser241). nih.govnih.gov The core scaffold can be dissected into three primary regions: the piperidine (B6355638) ring, the N-phenylurea "leaving group," and the substituent attached to the piperidine nitrogen, each contributing critically to potency and selectivity.

The Electrophilic Urea (B33335) Carbonyl: The urea functional group, despite its inherent stability, acts as a tempered electrophile. nih.gov The enzyme's active site induces a conformational distortion of the amide bond within the piperidine urea structure. This distortion disrupts the conjugation of the nitrogen lone pair with the carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack by Ser241. nih.gov This covalent modification is crucial for the irreversible inhibition characteristic of many potent compounds in this class.

The Piperidine Scaffold: The cyclic nature of the piperidine ring is essential for activity. It is proposed that the limited flexibility of the piperidine ring helps position the urea moiety optimally within the FAAH active site, favoring the conformational distortion necessary for covalent modification. nih.gov In contrast, analogous acyclic ureas are often inactive. nih.gov The substitution pattern on the piperidine ring is a major determinant of interaction with the enzyme's acyl chain-binding pocket. While the prompt focuses on the 3-carboxamide scaffold, extensive research on the related 4-substituted piperidines has shown that large, lipophilic groups that occupy this channel significantly enhance potency. nih.gov

The N-Aryl "Leaving Group": The nature of the N-aryl substituent, which acts as the leaving group upon carbamylation of FAAH, profoundly influences inhibitor potency. Early investigations into piperidine ureas revealed that aryl ureas are significantly more potent than alkyl ureas. nih.gov Further optimization showed a strong preference for heteroaromatic rings over a simple phenyl ring. This is exemplified in the evolution of developmental compounds where a phenyl group was replaced by a pyridyl group, and subsequently by a pyridazinyl group, leading to substantial increases in potency. nih.govnih.gov This region of the molecule interacts with the cytosolic port of the enzyme, and heteroaromatic systems can establish more favorable interactions.

Stereochemical Influence on Ligand-Target Interactions: Focus on the (3R)-Configuration

Stereochemistry is a critical factor in drug design, as the differential three-dimensional arrangement of atoms in enantiomers leads to distinct interactions with chiral biological targets like enzymes and receptors. For the this compound class, the chiral center at the 3-position of the piperidine ring dictates the spatial orientation of the N-phenylcarboxamide group.

While specific comparative studies between the (3R) and (3S) enantiomers of this precise scaffold are not extensively documented in the context of FAAH inhibition, the principles of stereospecificity are universally applicable. The binding pocket of FAAH is a well-defined, three-dimensional space. The (3R)-configuration will present the substituents and the key pharmacophoric elements—the piperidine ring, the hydrogen bond donors/acceptors, and the electrophilic carbonyl—in a specific geometric arrangement. It is highly probable that only one enantiomer, in this case, the (3R), achieves the optimal complementary fit with the amino acid residues in the FAAH active site.

This optimal fit is necessary for:

Binding Affinity (Ki): Establishing the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that position the inhibitor within the active site before the covalent reaction occurs.

Reaction Rate (kinact): Orienting the electrophilic urea carbonyl in the correct proximity and geometry relative to the catalytic Ser241 nucleophile to facilitate the carbamylation reaction.

An incorrect enantiomer, such as the (3S) counterpart, would likely result in steric clashes with residues in the binding pocket or fail to align the key interacting groups correctly, leading to significantly lower or no inhibitory activity. The synthesis of enantiomerically pure piperidines is therefore a crucial aspect of developing active agents from this class. mdpi.com

Strategies for Lead Optimization and Analogue Generation

The journey from an initial hit compound to a clinical candidate involves a multi-parameter optimization process. For the piperidinecarboxamide class of FAAH inhibitors, several medicinal chemistry strategies have been successfully employed.

Ligand efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its size (number of heavy atoms, NHA). It helps guide lead optimization by prioritizing compounds that achieve high potency through efficient, high-quality interactions rather than simply increasing mass and lipophilicity. A related metric, Lipophilic Ligand Efficiency (LLE), relates potency to lipophilicity (cLogP), aiming to maximize potency while minimizing lipophilicity to ensure good pharmacokinetic properties.

The optimization of piperidine urea FAAH inhibitors showcases a clear improvement in these efficiency metrics. Early leads had moderate potency, but through systematic structural modifications, both potency and efficiency were enhanced. For irreversible inhibitors, the second-order rate constant (kinact/Ki) is the most accurate measure of potency.

| Compound Name | Target | Potency (kinact/Ki, M-1s-1) | NHA | cLogP (est.) | LE (kcal/mol/NHA) | LLE (pPotency - cLogP) |

| PF-750 | hFAAH | 800 | 29 | 4.5 | 0.33 | -0.6 |

| PF-3845 | hFAAH | 13,000 | 33 | 5.2 | 0.38 | -0.5 |

| PF-04457845 | hFAAH | 40,300 | 33 | 4.8 | 0.41 | 1.5 |

| URB597 | hFAAH | 1,650 | 26 | 4.1 | 0.36 | -0.0 |

Potency, NHA (Number of Heavy Atoms), and cLogP values are sourced or estimated from scientific literature. nih.govnih.govnih.gov LE and LLE are calculated based on these values.

The data illustrates the successful optimization culminating in PF-04457845, which not only has superior potency but also demonstrates a significantly improved LLE, indicating a more favorable balance of potency and physicochemical properties for a drug candidate. nih.gov

Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification and lead generation that involves screening small, low-complexity molecules ("fragments") for weak binding to the target. These fragments can then be optimized, linked, or grown to produce more potent leads.

The this compound scaffold is amenable to a fragment-based approach. It can be deconstructed into key fragments:

Fragment A: A substituted piperidine core.

Fragment B: An aniline (B41778) or heteroaromatic amine fragment.

In a hypothetical FBDD campaign, a piperidine fragment could be identified through screening to bind in the acyl chain channel of FAAH. Separately, various aniline or aminopyridine fragments could be found to bind near the cytosolic port. A strategy of fragment linking could then be employed to connect these two weakly binding fragments with a suitable linker, such as the carboxamide group, to generate a high-affinity ligand. Alternatively, a single fragment hit could be optimized through a "fragment growing" strategy, where medicinal chemists systematically build upon the fragment core, adding functionality to pick up additional favorable interactions with the enzyme, eventually elaborating the full piperidinecarboxamide scaffold.

Bioisosteric replacement—the substitution of one functional group with another that retains similar physicochemical and steric properties—is a cornerstone of lead optimization. This strategy was used extensively in the development of advanced piperidine urea FAAH inhibitors. nih.gov

Heteroaromatic Ring Scans: In the "leaving group" portion of the molecule, an initial phenyl ring was replaced with various heteroaromatics to improve potency and modulate properties like metabolic stability. The 3-aminopyridyl group was found to be superior to 2-aminopyridyl or phenyl groups. nih.gov Further exploration led to the discovery that a 3-aminopyridazine (B1208633) in the clinical candidate PF-04457845 provided optimal potency. nih.gov

Piperidine Substituent Modification: The large quinoline-based substituent in the early lead PF-750 was replaced with a biaryl ether moiety in PF-3845. This change significantly improved potency by establishing more extensive and favorable van der Waals interactions within the enzyme's hydrophobic acyl chain-binding pocket. nih.gov

Structural Simplification and Rigidification: A key optimization step leading to PF-04457845 was the replacement of a flexible benzylpiperidine core in PF-3845 with a more rigid benzylidenepiperidine (a double bond linking the piperidine and the biaryl ether). This modification not only increased potency by 2- to 4-fold but also conferred equipotent activity against both human and rat FAAH, which is beneficial for translational studies. nih.gov

Rational Drug Design Approaches for Potency and Selectivity Improvement

The optimization of the piperidinecarboxamide class was heavily guided by rational, structure-based drug design. The availability of high-resolution X-ray crystal structures of FAAH, including a structure of the enzyme covalently bound to the inhibitor PF-750 (PDB: 2VYA), provided invaluable atomic-level insights into the ligand-target interactions. nih.govnih.gov

This structural information enabled chemists to:

Visualize the Binding Mode: The crystal structure confirmed the covalent carbamylation of Ser241 and revealed how the different parts of the inhibitor occupied distinct pockets within the enzyme, including the acyl chain-binding pocket and the membrane access channel. nih.govresearchgate.net

Understand SAR: The structure highlighted key interactions, such as the van der Waals contacts between the inhibitor's lipophilic tail and the hydrophobic channel, rationalizing why larger, lipophilic substituents in this region increased potency. It also helped explain differences in potency between species by identifying variations in amino acid residues within the binding site. nih.gov

Guide Analogue Design: With a clear picture of the binding site, researchers could design new analogues with modifications intended to exploit specific interactions. For example, the design of the biaryl ether moiety in PF-3845 was a rational attempt to better fill the hydrophobic pocket compared to the quinoline (B57606) group of PF-750. nih.gov

Improve Selectivity: Activity-based protein profiling (ABPP) was used as a key tool to assess the selectivity of new compounds. This technique confirmed that inhibitors like PF-04457845 were exquisitely selective for FAAH, showing no significant inhibition of other serine hydrolases in the proteome, a critical feature for a safe therapeutic agent. nih.govresearchgate.net

The successful development of potent and selective FAAH inhibitors from the piperidinecarboxamide class serves as a compelling case study in the power of integrating structural biology, computational modeling, and traditional medicinal chemistry principles to address therapeutic challenges.

Q & A

Basic Question: What are the standard synthetic routes and analytical techniques for confirming the structure of (3R)-N-phenyl-3-piperidinecarboxamide?

Answer:

The synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with aniline derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions . Post-synthesis, structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and substituent positions, complemented by Mass Spectrometry (MS) for molecular weight validation . High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity (>95%) for downstream applications.

Advanced Question: How do reaction conditions influence the stereochemical outcome during the synthesis of this compound derivatives?

Answer:

The (3R) configuration is critical for biological activity. Stereochemical control is achieved via:

- Chiral auxiliaries : Temporarily introduced groups guide asymmetric synthesis.

- Enantioselective catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) promote specific stereoisomer formation.

- Temperature and solvent polarity : Lower temperatures and aprotic solvents (e.g., THF) minimize racemization during amide bond formation . Kinetic vs. thermodynamic product ratios must be monitored using chiral HPLC .

Basic Question: What preliminary assays are recommended for screening the biological activity of this compound?

Answer:

Initial screening includes:

- Enzyme inhibition assays : Test against targets like proteases or kinases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists) to assess affinity for GPCRs or ion channels .

- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) may enhance enzyme inhibition but reduce solubility. Compare IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C) .

- Assay variability : Validate results across multiple platforms (e.g., SPR vs. fluorescence polarization for binding kinetics).

- Metabolic stability : Use hepatic microsome assays to assess whether metabolite interference explains divergent in vivo vs. in vitro results .

Advanced Question: What computational methods are effective in predicting the interaction of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Models binding poses in enzyme active sites (e.g., SARS-CoV-2 main protease) .

- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Advanced Question: How does the (3R) stereochemistry influence the compound’s pharmacokinetic properties?

Answer:

The (3R) configuration impacts:

- Metabolic clearance : CYP3A4/5-mediated oxidation rates differ between enantiomers, as shown in chiral LC-MS studies .

- Membrane permeability : LogP calculations and Caco-2 cell assays reveal stereospecific transport.

- Plasma protein binding : Circular dichroism (CD) spectroscopy quantifies albumin interaction differences, affecting free drug concentration .

Advanced Question: What strategies optimize the synthetic yield of this compound while minimizing racemization?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 24 hr) at controlled temperatures (60–80°C) to prevent thermal degradation .

- Protecting groups : tert-Butoxycarbonyl (Boc) shields the piperidine nitrogen during coupling steps, removed later under mild acidic conditions (e.g., TFA/DCM) .

- Flow chemistry : Continuous processing minimizes intermediate handling, maintaining stereochemical integrity .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., DCC).

- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal; incinerate organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.